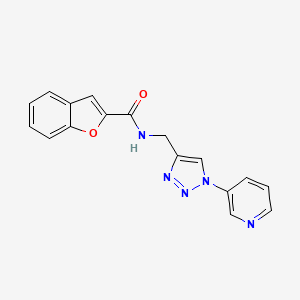

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c23-17(16-8-12-4-1-2-6-15(12)24-16)19-9-13-11-22(21-20-13)14-5-3-7-18-10-14/h1-8,10-11H,9H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFVJDVNNLDLIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide typically involves a multi-step process:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Synthesis of the Triazole Ring: The triazole ring is formed via a click reaction between an azide and an alkyne. This reaction is typically catalyzed by copper(I) ions.

Coupling of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.

Formation of the Carboxamide Group: The final step involves the coupling of the benzofuran-triazole intermediate with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

Substitution: The pyridine moiety can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its complex structure.

Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

The compound belongs to a broader class of benzofuran-triazole hybrids. Key structural analogs differ in substituents on the triazole-attached aromatic group, significantly impacting biological activity and physicochemical properties. Below is a detailed comparison based on antifungal efficacy, substituent effects, and structural features.

Antifungal Activity Against Wood-Deterioration Fungi

A 2025 study by Abedinifar et al. evaluated benzofuran-triazole hybrids against white and brown-rot fungi. The most potent compounds featured benzyl substituents on the triazole ring, with varying electronic and steric effects (Table 1) :

| Compound | Substituent on Benzyl Group | Inhibition of P. placenta (1000 ppm) | Key Properties of Substituent |

|---|---|---|---|

| 8b | 2-Cl | 12.57% | Electron-withdrawing, enhances polarity |

| 8a | 2-CH3 | 10.18% | Electron-donating, hydrophobic |

| 8d | 3-OCH3 | 10.18% | Electron-donating, increases solubility |

| Target Compound | Pyridin-3-yl | Not tested | Polar, π-π interactions, basic nitrogen |

Key Findings :

- Electron-withdrawing groups (e.g., 2-Cl in 8b ) showed superior antifungal activity, likely due to improved binding to fungal enzymes or cell membranes.

- The pyridin-3-yl group in the target compound introduces a heteroaromatic ring with a basic nitrogen atom, which may enhance solubility in aqueous environments compared to benzyl derivatives.

Substituent Diversity:

- Pyridinyl vs. Benzyl Groups: The pyridin-3-yl group replaces the benzyl ring in analogs like 8a–8d.

- Carboxamide Variations: Unlike acrylamide or cyanoacetamide derivatives (e.g., compounds 54 and 55 in ), the target compound retains the benzofuran-carboxamide scaffold, which provides rigidity and strong hydrogen-bonding capacity critical for target recognition .

Physicochemical and Pharmacokinetic Properties

- Solubility : Pyridine’s basic nitrogen may improve water solubility compared to 8a–8d , which rely on halogen or alkoxy groups for polarity.

- Metabolic Stability: Triazole rings generally resist oxidative metabolism, while benzofuran may undergo hepatic oxidation.

Biological Activity

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential as an antimicrobial agent, anticancer properties, and mechanisms of action.

Structural Overview

The compound features a benzofuran core linked to a triazole ring and a pyridine moiety. This unique structural arrangement is believed to enhance its interaction with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds containing benzofuran and triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzofuran can effectively inhibit microbial growth. The presence of the triazole moiety is particularly noteworthy as it has been associated with increased activity against various bacterial strains.

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as HL-60 and A549 with IC50 values indicating significant cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HL-60 | 0.62 | Apoptosis induction via caspase activation |

| A549 | 1.60 | Apoptosis induction via caspase activation |

The mechanism of action appears to involve the activation of caspases, specifically caspases 3 and 7, which play critical roles in the apoptotic pathway. Increased activity of these caspases was observed after exposure to the compound over time, indicating a time-dependent response in apoptosis induction.

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : The compound has been shown to significantly increase the activity of caspases involved in the apoptotic pathway.

- Inflammatory Response Modulation : Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF and ILs.

- Enzyme Inhibition : The structural features suggest potential inhibition of specific enzymes linked to disease progression.

Study 1: Antimicrobial Efficacy

A study conducted on benzofuran-triazole hybrids revealed that these compounds exhibited moderate antifungal activity against white and brown rot fungi. The results indicated that modifications in the triazole ring could enhance antifungal efficacy compared to standard treatments like ketoconazole.

Study 2: Cytotoxicity Against Cancer Cell Lines

In another study focusing on the cytotoxic effects of triazole-benzofuran hybrids, researchers found that certain substitutions on the triazole ring significantly improved selectivity and potency against various cancer cell lines. The most potent derivatives showed IC50 values as low as 0.62 µM against HL-60 cells.

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized for higher yields? A: The compound is typically synthesized via multi-step protocols:

- Step 1: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, using benzofuran-2-carboxylic acid derivatives and pyridinyl azides .

- Step 2: Amide coupling using reagents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) to link the triazole-pyrine moiety to the benzofuran scaffold .

- Optimization: Yield improvements (45–77% reported) require precise temperature control (e.g., 0–5°C for azide formation), solvent purity (e.g., dry ethanol for CuAAC), and catalyst selection (e.g., triethylamine for deprotonation) .

Structural Characterization Techniques

Q: Which spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound? A: Key methods include:

- NMR Spectroscopy: and NMR (e.g., δ 7.2–8.6 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) to verify regiochemistry and substituent positions .

- X-ray Crystallography: Resolves bond angles and torsion stresses, as demonstrated for analogous triazole-carboxamides (e.g., C–N bond lengths of 1.34–1.38 Å) .

- IR Spectroscopy: Confirms amide C=O stretches (~1650–1700 cm) and triazole C-N vibrations (~1520 cm) .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How do structural modifications (e.g., halogenation or heterocycle substitution) influence the compound’s bioactivity? A: SAR strategies include:

- Pyridine Substitution: Replacing pyridin-3-yl with electron-withdrawing groups (e.g., Cl, CF) enhances target binding affinity, as seen in analogous piperazinyl derivatives .

- Triazole Methylation: Methyl groups at the triazole N1 position improve metabolic stability by reducing oxidative degradation .

- Benzofuran Modifications: Fluorination at the benzofuran 4-position increases lipophilicity (logP >3.5), correlating with improved blood-brain barrier penetration in rodent models .

Biological Activity Profiling

Q: What in vitro and in vivo assays are recommended to evaluate this compound’s pharmacological potential? A: Prioritize assays based on target hypotheses:

- Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus ATCC 29213) and fungi (e.g., C. albicans SC5314) .

- Anticancer Screening: MTT assays using human cancer cell lines (e.g., HepG2, MCF-7) with IC calculations and caspase-3 activation studies .

- Neuropharmacology: Radioligand binding assays for serotonin (5-HT) or dopamine (D) receptors, given structural similarity to piperazine-based antagonists .

Resolving Data Contradictions

Q: How should researchers address discrepancies in reported bioactivity data across studies? A: Systematic approaches include:

- Replication: Standardize assay conditions (e.g., serum concentration, passage number of cell lines) to minimize variability .

- Orthogonal Validation: Confirm enzyme inhibition (e.g., IC) via both fluorescence-based and radiometric assays .

- Meta-Analysis: Compare datasets using cheminformatics tools (e.g., PubChem BioActivity Score) to identify outlier results .

Computational Modeling for Target Prediction

Q: What in silico methods can predict potential biological targets for this compound? A: Use:

- Molecular Docking: AutoDock Vina or Schrödinger Glide to screen against Protein Data Bank (PDB) targets (e.g., kinase or GPCR structures) .

- QSAR Models: Train models with descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors to forecast ADMET properties .

- Pharmacophore Mapping: Align with known inhibitors (e.g., benzofuran-based kinase inhibitors) to identify critical interaction points .

Stability and Reactivity Under Physiological Conditions

Q: How can the compound’s stability in aqueous buffers or biological matrices be assessed? A: Methods include:

- Forced Degradation Studies: Expose to pH 1–13 buffers (37°C, 24 hr) and analyze via HPLC-UV for hydrolytic degradation .

- Oxidative Stability: Treat with HO (3% v/v) and monitor thioether or triazole oxidation by LC-MS .

- Plasma Stability: Incubate with rat/human plasma (37°C, 1 hr) and quantify parent compound loss using UPLC-QTOF .

Crystallographic Insights for Drug Design

Q: How does crystal structure analysis inform the rational design of derivatives? A: Key findings from analogous compounds:

- Hydrogen Bonding: The carboxamide NH forms H-bonds with target active sites (e.g., 2.8–3.2 Å distance to Asp/Glu residues) .

- π-Stacking: The benzofuran and pyridine rings engage in π-π interactions with aromatic side chains (e.g., Phe, Tyr) in enzyme pockets .

- Solvent Accessibility: Methyl groups on the triazole improve solubility (e.g., >50 μM in PBS) without disrupting binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.